N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide
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Overview
Description
N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a dimethylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenylamine and N,N-dimethylglycine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide can undergo various chemical reactions, including:
Azide-Alkyne Cycloaddition: This “click” reaction involves the azide group reacting with an alkyne to form a triazole ring.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) bromide (CuBr) and N,N,N’,N’'-pentamethyldiethylenetriamine (PMDETA) are commonly used as catalysts.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Major Products Formed
Azide-Alkyne Cycloaddition: The major product is a 1,2,3-triazole derivative.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-N~2~,N~2~-dimethylglycinamide depends on the specific application:
Comparison with Similar Compounds
Similar Compounds
N-(4-Azidophenyl)-carbazole: Similar in structure but with a carbazole moiety instead of a dimethylglycinamide.
4-Azidophenylacetic acid: Contains an azide group attached to a phenyl ring with an acetic acid moiety.
Properties
CAS No. |
921201-90-3 |
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Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H13N5O/c1-15(2)7-10(16)12-8-3-5-9(6-4-8)13-14-11/h3-6H,7H2,1-2H3,(H,12,16) |
InChI Key |
JGVRTBZJNNJYIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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